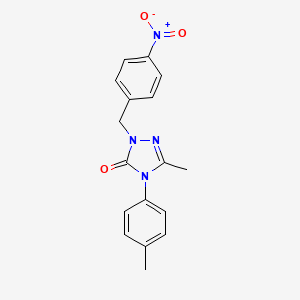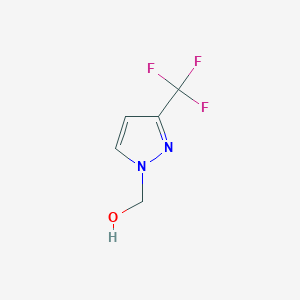![molecular formula C18H19ClN2O3S B3159106 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 860788-09-6](/img/structure/B3159106.png)
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
Vue d'ensemble
Description
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide, commonly referred to as N-C4PS, is a synthetic compound with a wide range of applications in the scientific research field. This compound has been used in various studies due to its ability to act as an inhibitor of various enzymes and proteins, as well as its ability to interact with other molecules. In
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment : A series of N-substituted derivatives of this compound have been synthesized for evaluating as potential drug candidates for Alzheimer's disease. These compounds showed promising results in enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's (Rehman et al., 2018).
Antimicrobial Activity : Synthesized derivatives of this compound have been evaluated for their antimicrobial properties. Some derivatives have shown significant potency against pathogens affecting tomato plants, including bacterial and fungal pathogens (Vinaya et al., 2009).
Antioxidant Capacity and Anticholinesterase Activity : The compound has been incorporated into sulfonyl hydrazone scaffolds, which have been evaluated for their antioxidant capacity and anticholinesterase activity. These activities are crucial for various therapeutic applications, including neurodegenerative diseases (Karaman et al., 2016).
Cannabinoid Receptor Interaction : The compound's derivatives have been studied for their molecular interaction with the CB1 cannabinoid receptor, providing insights into the development of antagonists for this receptor (Shim et al., 2002).
Acetylcholinesterase Inhibition : Specific derivatives of this compound have shown potent anti-acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s (Sugimoto et al., 1990).
Antibacterial Potentials : Acetamide derivatives of the compound, bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potentials. These compounds have shown moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Potential Treatment for Type II Diabetes : Derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of α-glucosidase enzyme, a target for type II diabetes treatment. They showed better activity than the standard drug acarbose (Aziz ur-Rehman et al., 2018).
Anticancer Activity : Novel derivatives of this compound have been synthesized and evaluated for their potential anticancer activity. Certain derivatives showed promising results against various cancer cell lines (Szafrański & Sławiński, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4,4’-bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl, have been used as organic building blocks in various chemical syntheses .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various organic compounds . The sulfonyl group in the compound could potentially interact with its targets, leading to changes in their function .
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-16(11-13-21)20-18(22)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFOMMLQRWLQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207303 | |
| Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860788-09-6 | |
| Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860788-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B3159035.png)
![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)
![methyl 4-{[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B3159047.png)
![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea](/img/structure/B3159059.png)

![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)
![N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3159083.png)
![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)
![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)
![3-[2-Methyl-1-(phenylsulfonyl)propyl]-1,3-oxazolan-2-one](/img/structure/B3159119.png)
